ARN5187 trihydrochloride

Breast Cancer Cytotoxicity Autophagy

ARN5187 trihydrochloride is the only commercially available probe that simultaneously antagonizes REV-ERBβ-mediated transcriptional repression and inhibits autophagy in a single molecular entity. Unlike chloroquine, which blocks autophagy but fails to relieve REV-ERB transcriptional repression, and unlike SR8278, which antagonizes REV-ERB but lacks intrinsic cytotoxicity in BT-474 cells, ARN5187 delivers significantly enhanced cytotoxicity through its unique dual mechanism. This lysosomotropic-independent REV-ERBβ ligand is essential for dissecting the cytoprotective role of REV-ERBβ in breast cancer, circadian gene regulation (BMAL1, PER1, PEPCK), and autophagy crosstalk. Ideal for co-treatment synergy studies with clinical autophagy inhibitors. For Research Use Only.

Molecular Formula C24H35Cl3FN3O
Molecular Weight 506.9 g/mol
Cat. No. B605585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN5187 trihydrochloride
SynonymsARN5187;  ARN-5187;  ARN 5187.
Molecular FormulaC24H35Cl3FN3O
Molecular Weight506.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H32FN3O.3ClH/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25;;;/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3;3*1H
InChIKeyDCJGIMILIULIAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARN5187 trihydrochloride: A Lysosomotropic REV-ERBβ Ligand with Dual Inhibitory Activity


ARN5187 trihydrochloride (ARN5187) is a synthetic lysosomotropic ligand that binds to the ligand-binding domain (LBD) of the REV-ERBβ (NR1D2) nuclear receptor [1]. It exhibits a dual inhibitory mechanism, simultaneously antagonizing REV-ERB-mediated transcriptional repression and inhibiting autophagy [1]. ARN5187 was identified through a computational screen of a diverse chemical library, followed by fluorine NMR-based validation of direct binding to the REV-ERBβ LBD [1].

ARN5187 trihydrochloride: Why Simple Autophagy or REV-ERB Inhibitors Cannot Substitute


Simple substitution with a standard autophagy inhibitor like chloroquine (CQ) or a conventional REV-ERB antagonist like SR8278 fails to replicate the unique cytotoxic signature of ARN5187. CQ, while effectively inhibiting autophagy, does not relieve REV-ERB transcriptional repression [1]. Conversely, SR8278 antagonizes REV-ERB but lacks intrinsic cytotoxic activity in BT-474 cells [1]. The dual-action of ARN5187, which combines both mechanisms in a single molecular entity, is essential for achieving significantly enhanced cytotoxicity compared to either monotherapy approach [1].

ARN5187 trihydrochloride: Head-to-Head Quantitative Performance vs. Chloroquine


Superior Cytotoxicity in BT-474 Breast Cancer Cells Compared to Chloroquine

In a direct comparison, ARN5187 demonstrates significantly enhanced cytotoxicity against BT-474 breast cancer cells relative to the clinically used autophagy inhibitor chloroquine (CQ). [1]

Breast Cancer Cytotoxicity Autophagy

ARN5187 Enhances Cytotoxicity in Combination with Chloroquine in BT-474 Cells

Co-treatment with the REV-ERB antagonist ARN5187 significantly enhanced the cytotoxic activity of the autophagy inhibitor chloroquine (CQ). [1]

Breast Cancer Combination Therapy Autophagy

ARN5187 Relieves REV-ERB-Mediated Transcriptional Repression, Unlike Chloroquine

ARN5187 relieves REV-ERB-mediated transcriptional repression in a concentration-dependent manner, an activity not observed with chloroquine. [1]

REV-ERB Antagonism Transcriptional Regulation Lysosomotropic

ARN5187 Upregulates REV-ERB Target Genes (BMAL1, PER1, PEPCK) Unlike Chloroquine

ARN5187 significantly enhanced the expression of REV-ERB target genes (BMAL1, PER1, and PEPCK) in a dose-dependent manner, whereas chloroquine treatment had no effect. [1]

REV-ERB Antagonism Gene Expression Circadian Rhythm

ARN5187 Induces Apoptosis (Cleaved PARP) While Exhibiting Comparable Autophagy Inhibition to Chloroquine

At equimolar concentrations that produce a comparable blockade of autophagy (as measured by LC3-II accumulation), ARN5187 induces significantly higher levels of cleaved PARP, a hallmark of apoptosis, compared to chloroquine. [1]

Apoptosis Autophagy Mechanism of Action

ARN5187 trihydrochloride: Recommended Research Applications Based on Evidence


Elucidating REV-ERBβ-Dependent Cytoprotective Mechanisms in Cancer

Employ ARN5187 as a chemical probe to dissect the specific cytoprotective function of REV-ERBβ in cancer cells, particularly in models of breast cancer where REV-ERBβ is the predominant variant [1]. Its dual mechanism allows for the investigation of the interplay between REV-ERB-mediated transcriptional repression and autophagy in cell survival [1].

Studying the Interplay Between Circadian Clock Regulation and Autophagy

Use ARN5187 to study the functional consequences of simultaneously inhibiting autophagy and disrupting the REV-ERB-mediated repression of circadian and metabolic genes (e.g., BMAL1, PER1, PEPCK) [1]. This is particularly relevant for understanding how circadian disruption contributes to cancer pathogenesis.

Validating Combinatorial Strategies with Autophagy Inhibitors

Utilize ARN5187 in co-treatment studies with clinically relevant autophagy inhibitors like chloroquine to investigate synergistic cytotoxic effects [1]. This application scenario is directly supported by data showing that REV-ERB inhibition enhances the cytotoxicity of chloroquine [1].

Differentiating Lysosomotropic vs. REV-ERB-Mediated Effects

ARN5187 serves as a critical control compound for separating lysosomal accumulation effects from direct REV-ERBβ antagonism. Its ability to relieve REV-ERB-mediated transcriptional repression in a lysosomotropic-independent manner (as shown by gene expression analysis) distinguishes it from agents like chloroquine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARN5187 trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.